molecular formula C19H19N5O3 B2896822 7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 300701-50-2

7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2896822
CAS No.: 300701-50-2
M. Wt: 365.393
InChI Key: UIQXZBBHNYXJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

One study delves into the psychotropic potential of 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their affinity and activity at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which suggests applications in treating disorders like depression and anxiety. The research emphasizes the significance of chemical modifications in the purine structure to enhance therapeutic outcomes (Chłoń-Rzepa et al., 2013).

Structural Insights

Another study provides structural insights into 8-benzylamino derivatives of theophylline, exploring the geometry of the purine system and its implications for molecular interaction and stability. This research may inform the design of compounds with improved pharmacological profiles (Karczmarzyk et al., 1995).

Analgesic Activity

The analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have been evaluated, with findings indicating significant pain-relieving effects. These results suggest potential applications in developing new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Synthetic Methodologies

Research into thietanyl protection for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones provides a novel approach to synthesizing purine derivatives. This work demonstrates the utility of protective groups in purine synthesis and may contribute to the development of new compounds with therapeutic applications (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

7-benzyl-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQXZBBHNYXJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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